2-Fluoro-4-nitrobenzoic acid
Overview
Description
2-Fluoro-4-nitrobenzoic acid is a chemical compound that has been synthesized and utilized in various research contexts. It is a derivative of benzoic acid with a fluoro and a nitro group attached to the benzene ring. This compound is of interest due to its potential applications in the synthesis of other chemical entities, particularly in the field of medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of 2-Fluoro-4-nitrobenzoic acid has been reported to be achieved through the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate in the presence of a phase transfer catalyst, yielding a 74% success rate . This method provides a convenient and efficient pathway to obtain the compound, which can then be further modified to produce various derivatives, such as N-methyl-2-fluoro-4-nitrobenzamide through chlorination and amination processes .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2-Fluoro-4-nitrobenzoic acid, similar compounds have been characterized using techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR . These methods are essential for confirming the structure of synthesized compounds and ensuring the purity and identity of the chemical species.
Chemical Reactions Analysis
2-Fluoro-4-nitrobenzoic acid serves as a precursor for various chemical reactions. For instance, it can be used to produce substituted nitrogenous heterocycles, which are significant in drug discovery . The compound's reactivity allows for the preparation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and appropriate cyclization . Additionally, it can be converted into substituted 2-aminomethylbenzimidazoles via solid support strategies involving reaction with amines, reduction, and cyclization .
Physical and Chemical Properties Analysis
Scientific Research Applications
Building Block for Heterocyclic Synthesis
2-Fluoro-4-nitrobenzoic acid has been identified as a versatile building block in heterocyclic oriented synthesis (HOS). It is useful for the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery due to their diverse applications (Křupková et al., 2013).
Synthesis of Benzamide Derivatives
The compound serves as a precursor in the synthesis of N-methyl-2-fluoro-4-nitrobenzamide and 4-amino-2-fluoro-N-methyl-benzamide, showcasing its potential in organic synthesis and pharmaceutical development (Xu et al., 2013).
Solid-Phase Synthesis of Benzimidazoles
2-Fluoro-4-nitrobenzoic acid is used in solid-phase synthesis techniques, especially for creating resin-bound benzimidazoles. This method demonstrates the compound's utility in facilitating efficient and diverse chemical syntheses (Kilburn et al., 2000).
Synthesis of Fluorine-18 Labeled Compounds
The compound is integral in the synthesis of fluorine-18-labeled bexarotene analogues, which are used in PET imaging. This application highlights its role in enhancing diagnostic capabilities in medical imaging (Wang et al., 2014).
Synthesis of Thiadiazole Derivatives
2-Fluoro-4-nitrobenzoic acid is used to synthesize C8H5FN4O2S, a thiadiazole derivative. This synthesis demonstrates the compound's role in creating molecules with potential biological activity (Wang et al., 2009).
Synthesis of Peptidomimetics
This compound is also involved in the synthesis of β-turn peptidomimetics. These compounds have significant implications in pharmaceutical research, particularly in drug design and development (Jiang & Burgess, 2002).
Exploration of New Polymorphs
2-Fluoro-4-nitrobenzoic acid aids in the exploration of new polymorphs in crystallography, contributing to the understanding of molecular structures and their properties (Dash et al., 2019).
Synthesis of Heterocyclic Cores
The compound is used in the novel solution-phase synthesis of various biologically relevant heterocyclic cores, demonstrating its importance in medicinal chemistry (Tempest et al., 2001).
Study in Luminescence of Lanthanide Ion Complexes
2-Fluoro-4-nitrobenzoic acid is involved in the study of luminescent lanthanide ion-based coordination polymers, contributing to advancements in luminescent materials research (de Bettencourt-Dias & Viswanathan, 2006).
NIR Fluorescent Probe for Biological Studies
It is utilized in designing near-infrared (NIR) fluorescent probes for biological studies, highlighting its role in bio-imaging and medical diagnostics (Zhang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFMFZFCKADEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307207 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzoic acid | |
CAS RN |
403-24-7 | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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